molecular formula C8H13N B14747777 1H-Pyrrole, 1-ethyl-2,5-dimethyl- CAS No. 5044-19-9

1H-Pyrrole, 1-ethyl-2,5-dimethyl-

Cat. No.: B14747777
CAS No.: 5044-19-9
M. Wt: 123.20 g/mol
InChI Key: WIXUFIYVGRNTDD-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethyl-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of pyrrole, characterized by the presence of ethyl and methyl groups at specific positions on the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-ethyl-2,5-dimethyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Substitution reactions, such as halogenation, can occur at the methyl or ethyl groups using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products Formed:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole, 1-ethyl-2,5-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-ethyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Pyrrole, 2,5-dimethyl-
  • 1-Hexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
  • 2,5-Dimethyl-1H-pyrrole-1-ethanol

Comparison: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .

Properties

CAS No.

5044-19-9

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

1-ethyl-2,5-dimethylpyrrole

InChI

InChI=1S/C8H13N/c1-4-9-7(2)5-6-8(9)3/h5-6H,4H2,1-3H3

InChI Key

WIXUFIYVGRNTDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=C1C)C

Origin of Product

United States

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